ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H22FN3O4S and its molecular weight is 503.5 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The compound has a molecular formula of C27H22F N3O4S and a molar mass of approximately 520 g/mol. It features a thiazolo-pyrimidine core structure that is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C27H22F N3O4S |
Molar Mass | 520 g/mol |
Density | 1.40 ± 0.1 g/cm³ (predicted) |
Boiling Point | 604.1 ± 65.0 °C (predicted) |
pKa | -2.27 ± 0.20 (predicted) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiazolo-pyrimidine have shown promising results against various cancer cell lines. A study demonstrated that modifications in the substituents on the phenyl ring significantly influenced cytotoxicity and apoptosis induction in cancer cells .
Anti-inflammatory Effects
Compounds with similar scaffolds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The presence of fluorinated phenyl groups may enhance the compound's ability to modulate inflammatory pathways .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymes : It may inhibit certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound could act as a modulator for various receptors that play roles in cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Study on Anticancer Activity : A series of thiazolo-pyrimidine derivatives were synthesized and tested against human cancer cell lines. Results indicated significant cytotoxic effects and induced apoptosis .
- Inflammation Model Studies : In vivo studies using animal models demonstrated that certain derivatives reduced inflammation markers significantly compared to control groups .
Properties
Molecular Formula |
C27H22FN3O4S |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H22FN3O4S/c1-4-14-30-19-9-7-6-8-18(19)21(24(30)32)23-25(33)31-22(16-10-12-17(28)13-11-16)20(26(34)35-5-2)15(3)29-27(31)36-23/h4,6-13,22H,1,5,14H2,2-3H3/b23-21- |
InChI Key |
FGYRLBJUZJNBEN-LNVKXUELSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)S2)C |
Origin of Product |
United States |
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